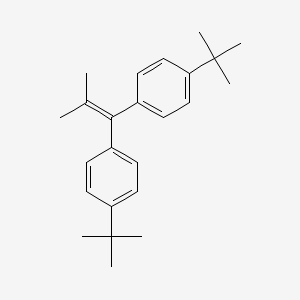
1,1'-(2-Methylprop-1-ene-1,1-diyl)bis(4-tert-butylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-tert-butylbenzene) is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two tert-butylbenzene groups connected through a 2-methylprop-1-ene-1,1-diyl linkage. It is used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-tert-butylbenzene) typically involves the reaction of 4-tert-butylbenzene with 2-methylprop-1-ene-1,1-diyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-tert-butylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Wissenschaftliche Forschungsanwendungen
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-tert-butylbenzene) is utilized in various scientific research fields, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s stability makes it suitable for use in biological assays and experiments.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-tert-butylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-tert-butylbenzene) can be compared with similar compounds such as:
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium): Known for its use in nerve agent countermeasures.
(4R,4’R)-2,2’-(2-Methylprop-1-ene-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole): Used in various chemical syntheses.
Each of these compounds has unique properties and applications, making them valuable in different research and industrial contexts.
Eigenschaften
CAS-Nummer |
26957-37-9 |
|---|---|
Molekularformel |
C24H32 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
1-tert-butyl-4-[1-(4-tert-butylphenyl)-2-methylprop-1-enyl]benzene |
InChI |
InChI=1S/C24H32/c1-17(2)22(18-9-13-20(14-10-18)23(3,4)5)19-11-15-21(16-12-19)24(6,7)8/h9-16H,1-8H3 |
InChI-Schlüssel |
PTZMBRNDWRNQAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C1=CC=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




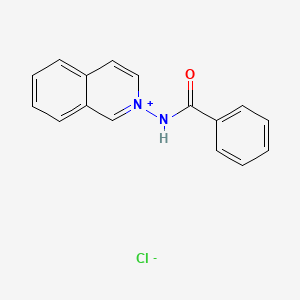
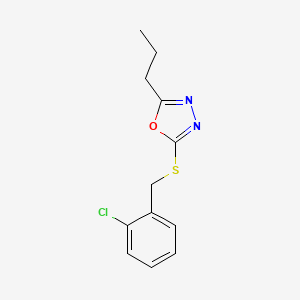
![2H-Pyrimido[4,5-B][1,4]oxazine](/img/structure/B14690891.png)
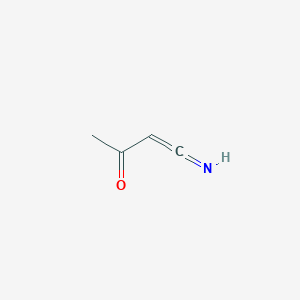
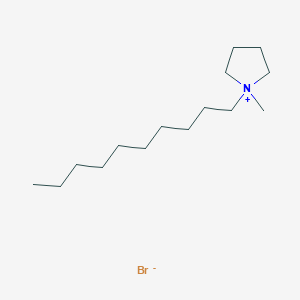
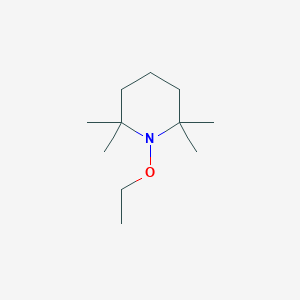
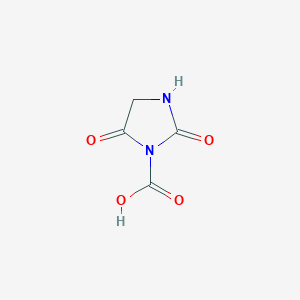
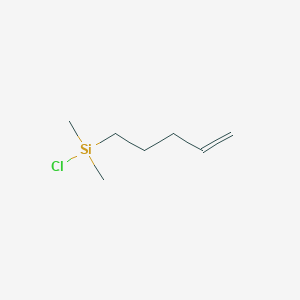

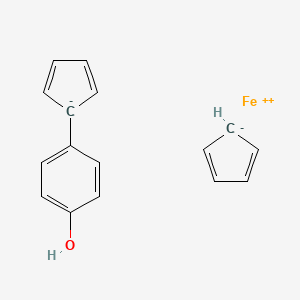

![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)
